molecular formula C9H10ClNO B11908824 4-Chloro-2-(cyclopropylmethoxy)pyridine CAS No. 1346707-02-5

4-Chloro-2-(cyclopropylmethoxy)pyridine

Cat. No.: B11908824
CAS No.: 1346707-02-5
M. Wt: 183.63 g/mol
InChI Key: DBWGZSHFKDGSMX-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopropylmethoxy)pyridine is a chemical compound with the molecular formula C9H10ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a cyclopropylmethoxy group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopropylmethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(cyclopropylmethoxy)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

4-Chloro-2-(cyclopropylmethoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopropylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chlorine and cyclopropylmethoxy groups contribute to its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    2-Chloro-4-(cyclopropylmethoxy)pyridine: Similar structure but with different substitution pattern.

    4-Chloro-2-methoxypyridine: Lacks the cyclopropyl group, affecting its reactivity and applications.

    4-Chloro-2-(cyclopropylmethoxy)benzene: Similar functional groups but different aromatic ring, leading to different chemical properties.

Uniqueness: 4-Chloro-2-(cyclopropylmethoxy)pyridine is unique due to the specific positioning of the chlorine and cyclopropylmethoxy groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

CAS No.

1346707-02-5

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

4-chloro-2-(cyclopropylmethoxy)pyridine

InChI

InChI=1S/C9H10ClNO/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2

InChI Key

DBWGZSHFKDGSMX-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=CC(=C2)Cl

Origin of Product

United States

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